

An In-depth Technical Guide to **tert-Amyl Hydroperoxide**: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Amyl hydroperoxide*

Cat. No.: B034729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Amyl hydroperoxide (TAHP), systematically named 2-methyl-2-hydroperoxybutane, is an organic peroxide of significant interest in various fields of chemistry and industry.^[1] It serves as a crucial intermediate in organic synthesis and as a free-radical initiator in polymerization processes.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-amyl hydroperoxide**, detailed experimental protocols for their determination, and insights into its reactivity and handling. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and application of this versatile compound.

Chemical Identity

- Chemical Name: **tert-Amyl hydroperoxide**
- Systematic IUPAC Name: 2-methyl-2-hydroperoxybutane^[5]
- Common Synonyms: t-Amyl hydroperoxide, 1,1-dimethylpropyl hydroperoxide, tert-pentyl hydroperoxide^{[1][5]}
- CAS Number: 3425-61-4^{[1][5]}

- Molecular Formula: C₅H₁₂O₂[\[1\]](#)[\[5\]](#)
- Molecular Weight: 104.15 g/mol [\[5\]](#)
- Chemical Structure:

Physical Properties

The physical properties of **tert-amyl hydroperoxide** are summarized in the table below. These properties are essential for its handling, storage, and use in various applications.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1]
Odor	Characteristic, sharp odor	[1]
Density	0.905 g/cm ³ at 20 °C	
Melting Point	-70 °C	
Boiling Point	Decomposes before boiling at atmospheric pressure. 32-33 °C at 4.3 Torr.	[2]
Flash Point	41 °C to 48.9 °C (closed cup)	[6]
Vapor Pressure	43.2 hPa at 25 °C	
Solubility	Soluble in organic solvents, limited solubility in water.	[1]
Refractive Index	~1.409	

Chemical Properties and Reactivity

Tert-amyl hydroperoxide is a reactive compound primarily due to the unstable peroxide (-O-O-) bond. Its chemical properties are characterized by its thermal instability, oxidizing nature, and ability to generate free radicals.

Thermal Decomposition

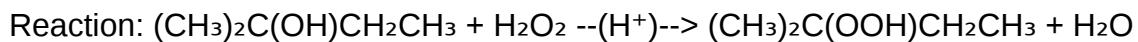
TAHP is thermally unstable and can undergo exothermic self-accelerating decomposition, particularly at elevated temperatures.^[2] Heating may cause a fire.^[2] The decomposition of **tert-amyl hydroperoxide** proceeds via homolytic cleavage of the oxygen-oxygen bond to form an amyloxy radical and a hydroxyl radical. These radicals can then initiate further reactions.

The decomposition is influenced by factors such as temperature, pressure, and the presence of contaminants, especially transition metal salts, which can catalyze its decomposition.^[2]

Oxidizing Agent

Tert-amyl hydroperoxide is a strong oxidizing agent and can react vigorously with reducing agents, organic materials, and powdered metals.^[7]

Free Radical Initiator


One of the most significant applications of TAHP is as a free-radical initiator in polymerization reactions.^{[1][2][4]} Upon thermal or chemical inducement, it decomposes to generate free radicals that can initiate the polymerization of monomers like styrene and acrylates.^{[2][4]}

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and determination of key physical properties of **tert-amyl hydroperoxide**.

Synthesis of tert-Amyl Hydroperoxide

A common method for the synthesis of **tert-amyl hydroperoxide** involves the reaction of tert-amyl alcohol with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid or phosphotungstic acid.^[8]

Illustrative Laboratory Procedure:

Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.

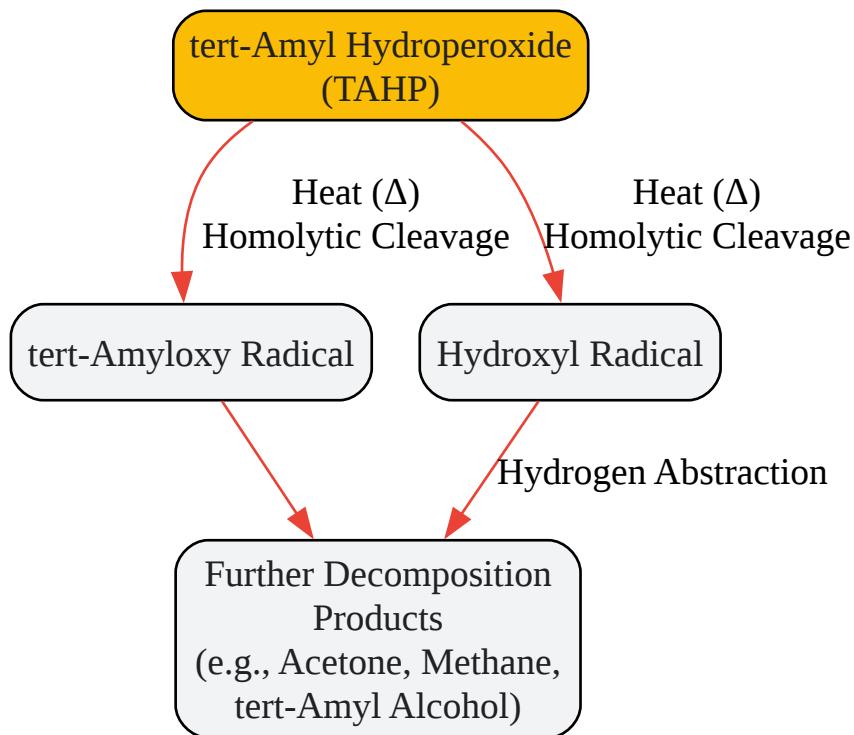
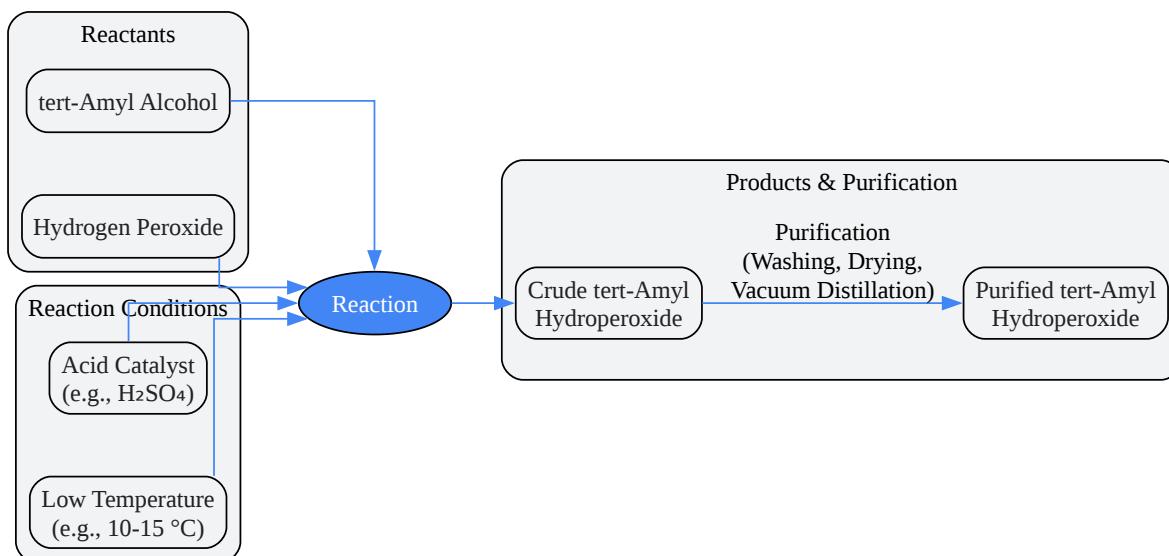
- To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add tert-amyl alcohol.
- Cool the flask in an ice bath.
- Slowly add a pre-cooled mixture of concentrated sulfuric acid and hydrogen peroxide (e.g., 50-70% solution) to the stirred alcohol, maintaining the temperature below a specified limit (e.g., 10-15 °C). The molar ratio of reactants is crucial and should be optimized.[8]
- After the addition is complete, continue stirring at a controlled temperature for a specified period (e.g., 2-5 hours).[8]
- After the reaction, quench the mixture by pouring it into ice-cold water.
- Separate the organic layer.
- Wash the organic layer with a dilute solution of a reducing agent (e.g., sodium sulfite) to remove unreacted hydrogen peroxide, followed by a wash with a dilute base (e.g., sodium bicarbonate) to neutralize the acid, and finally with water.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- The crude **tert-amyl hydroperoxide** can be purified by vacuum distillation, though this should be done with extreme caution due to its thermal instability.[8]

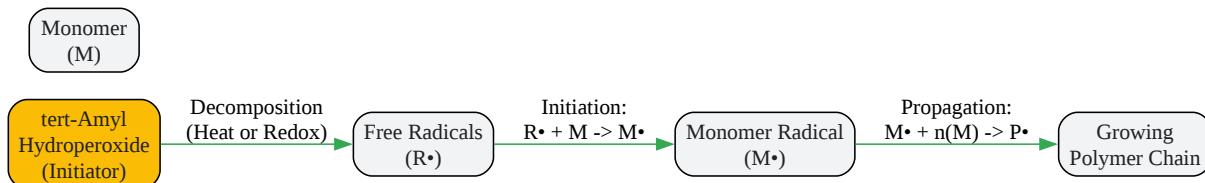
Determination of Physical Properties

The physical properties of **tert-amyl hydroperoxide** can be determined using standardized methods.

- Density: The density of liquid chemicals can be determined using various methods outlined in OECD Guideline 109, such as the hydrometer, hydrostatic balance, or pycnometer method.[9][10][11] The choice of method depends on the required accuracy and sample volume.
- Flash Point: The flash point is determined using a closed-cup apparatus according to standard methods like ASTM D93 (Pensky-Martens Closed Cup Tester).[12][13][14] This method is suitable for liquids with a flash point in the range of TAHP.

- Autoignition Temperature: The autoignition temperature can be determined following the procedure described in ASTM E659.[7][15][16][17][18] This method involves injecting the liquid into a heated flask and observing for ignition.



Analytical Methods for Characterization and Purity


Several analytical techniques can be employed for the characterization and purity determination of **tert-amyl hydroperoxide**.

- Titration: A common method for determining the concentration of hydroperoxides is iodometric titration. The hydroperoxide oxidizes iodide ions to iodine in an acidic medium, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.
- Chromatography:
 - High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC with UV or electrochemical detection, can be used for the separation and quantification of **tert-amyl hydroperoxide**.[6][19]
 - Gas Chromatography (GC): GC can also be used, often after derivatization (e.g., silylation) to improve thermal stability and volatility, for the analysis of TAHP.
- Spectroscopy:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for the structural confirmation of **tert-amyl hydroperoxide** and can also be used for quantitative analysis.[7][9][17] The hydroperoxy proton typically appears as a characteristic downfield signal in the ^1H NMR spectrum.[9][17]

Visualizations

Synthesis of tert-Amyl Hydroperoxide

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tert-Amyl hydroperoxide | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trigonox TAHP-W85 tert-Amyl hydroperoxide, 85% solution in water [nouryon.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. solvay.com [solvay.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Simultaneous Quantification of H₂O₂ and Organic Hydroperoxides by ¹H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]
- 13. amt.copernicus.org [amt.copernicus.org]

- 14. Optimization of two methods for the analysis of hydrogen peroxide: high performance liquid chromatography with fluorescence detection and high performance liquid chromatography with electrochemical detection in direct current mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tert-Butyl hydroperoxide(75-91-2) 1H NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Amyl Hydroperoxide: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034729#tert-amyl-hydroperoxide-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com